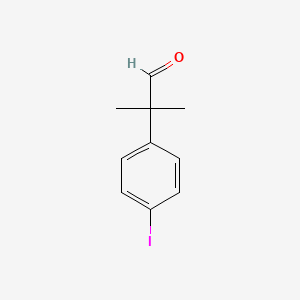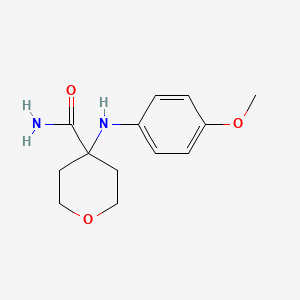
(4-Pyridin-3-yloxyphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Pyridin-3-yloxyphenyl)hydrazine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a pyridin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-3-yloxyphenyl)hydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive hydrazine group.
化学反応の分析
Types of Reactions
(4-Pyridin-3-yloxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(4-Pyridin-3-yloxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of (4-Pyridin-3-yloxyphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridin-3-yloxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
4-Hydrazinopyridine: Similar structure but lacks the phenyl ring.
Phenylhydrazine: Similar structure but lacks the pyridin-3-yloxy group.
4-Pyridinylhydrazine: Similar structure but lacks the phenyl ring.
Uniqueness
(4-Pyridin-3-yloxyphenyl)hydrazine is unique due to the presence of both the phenyl and pyridin-3-yloxy groups, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(4-pyridin-3-yloxyphenyl)hydrazine |
InChI |
InChI=1S/C11H11N3O/c12-14-9-3-5-10(6-4-9)15-11-2-1-7-13-8-11/h1-8,14H,12H2 |
InChIキー |
BFBTUAUPJJBROZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)








![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)

